- Efficient method for preparation of N-methoxy-N-methyl amides by reaction of lactones or esters with Me2AlCl-MeONHMe·HCl, Tetrahedron Letters, 1997, 38(15), 2685-2688
Cas no 95091-92-2 (N-Methoxy-N-methyl-2-furancarboxamide)
95091-92-2 structure
Product Name:N-Methoxy-N-methyl-2-furancarboxamide
CAS-nummer:95091-92-2
MF:C7H9NO3
MW:155.151262044907
MDL:MFCD06804576
CID:799177
PubChem ID:10820793
Update Time:2025-10-29
N-Methoxy-N-methyl-2-furancarboxamide Chemische en fysische eigenschappen
Naam en identificatie
-
- 2-Furancarboxamide,N-methoxy-N-methyl-
- N-Methoxy-N-methyl-2-furancarboxamide
- N-METHOXY-N-METHYL-2-FURAMIDE
- N-methoxy-N-methyl-2-pyrrolecarboxamide
- N-methoxy-N-methylfuran-2-carboxamide
- N-methoxy-N-methyl-furan-2-carboxamide
- ZPMBEUDMVUSUOS-UHFFFAOYSA-N
- AB30437
- AB1008188
- X5411
- M1476
- A845179
- N-Methoxy-N-methyl-2-furancarboxamide (ACI)
- MFCD06804576
- CS-0061702
- 95091-92-2
- AS-63227
- W16960
- SCHEMBL2306849
- AKOS007929995
- EN300-218835
- DTXSID90445289
- SY054071
-
- MDL: MFCD06804576
- Inchi: 1S/C7H9NO3/c1-8(10-2)7(9)6-4-3-5-11-6/h3-5H,1-2H3
- InChI-sleutel: ZPMBEUDMVUSUOS-UHFFFAOYSA-N
- LACHT: O=C(N(C)OC)C1=CC=CO1
Berekende eigenschappen
- Exacte massa: 155.05800
- Monoisotopische massa: 155.058243149g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 11
- Aantal draaibare bindingen: 2
- Complexiteit: 149
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 0.5
- Topologisch pooloppervlak: 42.7
- Oppervlakte lading: 0
- Aantal tautomers: none
Experimentele eigenschappen
- Dichtheid: 1.159
- Kookpunt: 264.216°C at 760 mmHg
- Vlampunt: 113.594°C
- Brekindex: 1.49
- PSA: 42.68000
- LogboekP: 0.91300
N-Methoxy-N-methyl-2-furancarboxamide Douanegegevens
- HS-CODE:2932190090
- Douanegegevens:
中国海关编码:
2932190090概述:
2932190090 其他结构上有非稠合呋喃环化合物. 增值税率:17.0% 退税率:9.0% 监管条件:无 最惠国关税:6.5% 普通关税:20.0%
申报要素:
品名, 成分含量, 用途
Summary:
2932190090 other compounds containing an unfused furan ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
N-Methoxy-N-methyl-2-furancarboxamide Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| TRC | M219858-50mg |
N-Methoxy-N-methyl-2-furancarboxamide |
95091-92-2 | 50mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M219858-100mg |
N-Methoxy-N-methyl-2-furancarboxamide |
95091-92-2 | 100mg |
$ 65.00 | 2022-06-04 | ||
| TRC | M219858-500mg |
N-Methoxy-N-methyl-2-furancarboxamide |
95091-92-2 | 500mg |
$ 160.00 | 2022-06-04 | ||
| Chemenu | CM196148-5g |
N-Methoxy-N-methyl-furan-2-carboxamide |
95091-92-2 | 95% | 5g |
$414 | 2021-08-05 | |
| Apollo Scientific | OR931848-1g |
N-Methoxy-N-methyl-2-furancarboxamide |
95091-92-2 | 99+% | 1g |
£37.00 | 2025-03-21 | |
| abcr | AB250225-250 mg |
N-Methoxy-N-methyl-2-furancarboxamide, 98%; . |
95091-92-2 | 98% | 250 mg |
€90.80 | 2023-07-20 | |
| abcr | AB250225-1 g |
N-Methoxy-N-methyl-2-furancarboxamide, 98%; . |
95091-92-2 | 98% | 1 g |
€134.00 | 2023-07-20 | |
| abcr | AB250225-5 g |
N-Methoxy-N-methyl-2-furancarboxamide, 98%; . |
95091-92-2 | 98% | 5 g |
€277.10 | 2023-07-20 | |
| Chemenu | CM196148-5g |
N-Methoxy-N-methyl-furan-2-carboxamide |
95091-92-2 | 95% | 5g |
$*** | 2023-05-29 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | M1476-1g |
N-Methoxy-N-methyl-2-furancarboxamide |
95091-92-2 | 98.0%(GC) | 1g |
¥665.0 | 2022-06-10 |
N-Methoxy-N-methyl-2-furancarboxamide Productiemethode
Productiemethode 1
Reactievoorwaarden
1.1 Catalysts: Chlorodimethylaluminum Solvents: Dichloromethane
Referentie
Productiemethode 2
Reactievoorwaarden
1.1 Reagents: Oxalyl chloride , Diphenylcyclopropenone Solvents: Dichloromethane
1.2 Reagents: Diisopropylethylamine ; rt
1.3 Solvents: Dichloromethane ; rt
1.2 Reagents: Diisopropylethylamine ; rt
1.3 Solvents: Dichloromethane ; rt
Referentie
- One-pot synthesis of Weinreb amides employing 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) as a chlorinating agent, Synthetic Communications, 2019, 49(6), 790-798
Productiemethode 3
Reactievoorwaarden
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ; 1 h, rt
1.2 Reagents: Triethylamine ; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 10 min, rt
1.2 Reagents: Triethylamine ; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 10 min, rt
Referentie
- A CO2-Catalyzed Transamidation Reaction, Journal of Organic Chemistry, 2021, 86(23), 16867-16881
Productiemethode 4
Reactievoorwaarden
1.1 Reagents: Diisopropylethylamine , Poly(oxy-1,2-ethanediyl), α-[4-[[3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trime… Solvents: Water ; 0.5 - 3 h, 0 °C
Referentie
- Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M, Organic Process Research & Development, 2020, 24(8), 1543-1548
Productiemethode 5
Reactievoorwaarden
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 1 h, rt
Referentie
- A biosynthesis-inspired approach to over twenty diverse natural product-like scaffolds, Chemical Communications (Cambridge, 2016, 52(63), 9837-9840
Productiemethode 6
Reactievoorwaarden
1.1 Reagents: Trichloroacetamide , Triphenylphosphine Solvents: Dichloromethane ; rt; 1 h, rt
1.2 Reagents: Triethylamine ; rt; 1 h, rt
1.2 Reagents: Triethylamine ; rt; 1 h, rt
Referentie
- A convenient one-pot method for the synthesis of N-methoxy-N-methyl amides from carboxylic acids, Bulletin of the Korean Chemical Society, 2010, 31(1), 171-173
Productiemethode 7
Reactievoorwaarden
1.1 Solvents: Tetrahydrofuran ; 5 min, -20 °C
1.2 Reagents: Chloro(1-methylethyl)magnesium Solvents: Diethyl ether ; 15 min, -20 °C; 10 min, -20 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; -20 °C → 18 °C; 10 min, 18 °C
1.2 Reagents: Chloro(1-methylethyl)magnesium Solvents: Diethyl ether ; 15 min, -20 °C; 10 min, -20 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; -20 °C → 18 °C; 10 min, 18 °C
Referentie
- Synthesis of functionalised 4H-quinolizin-4-ones via tandem Horner-Wadsworth-Emmons olefination/cyclisation, Organic & Biomolecular Chemistry, 2013, 11(20), 3337-3340
Productiemethode 8
Reactievoorwaarden
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Acetonitrile
Referentie
- An efficient synthesis of N-methoxy-N-methylamides from carboxylic acids using N-methoxy-N-methylcarbamoyl chloride, Bulletin of the Korean Chemical Society, 2002, 23(3), 521-524
Productiemethode 9
Reactievoorwaarden
1.1 Solvents: Toluene ; 10 min, 0 °C
1.2 Reagents: Phosphorus trichloride Solvents: Toluene ; 0 °C; 0 °C → rt; 0.5 h, 60 °C; 60 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Phosphorus trichloride Solvents: Toluene ; 0 °C; 0 °C → rt; 0.5 h, 60 °C; 60 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; rt
Referentie
- One-pot transition-metal-free synthesis of Weinreb amides directly from carboxylic acids, Synthesis, 2014, 46(3), 320-330
Productiemethode 10
Reactievoorwaarden
1.1 Solvents: Toluene ; 0.5 - 1 h, 60 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
Referentie
- A powerful reagent for synthesis of Weinreb amides directly from carboxylic acids, Organic Letters, 2009, 11(19), 4474-4477
Productiemethode 11
Reactievoorwaarden
1.1 Reagents: Pyridine Solvents: Dichloromethane
Referentie
- Stereoselective synthesis of substituted N-heterocycles via sequential cross metathesis-reductive cyclization, Tetrahedron Letters, 2005, 46(1), 43-46
Productiemethode 12
Reactievoorwaarden
1.1 Reagents: Oxalyl chloride Solvents: Dimethylformamide , Dichloromethane ; 1.5 h, rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 2 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 2 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; rt
Referentie
- Versatile Synthesis of Acylfuranones by Reaction of Acylketenes with α-Hydroxy Ketones: Application to the One-Step Multicomponent Synthesis of Cadiolide B and Its Analogues, European Journal of Organic Chemistry, 2013, 2013(16), 3316-3327
Productiemethode 13
Reactievoorwaarden
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; 0 °C; 2 h, rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; overnight, rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; overnight, rt
Referentie
- Palladium-Catalyzed Borylative Cyclizations of α-(2-Bromoaryl) Ketones to Form 1,2-Benzoxaborinines, Organic Letters, 2022, 24(39), 7227-7231
Productiemethode 14
Reactievoorwaarden
1.1 Reagents: 4-(Dimethylamino)pyridine , S,S-Di-2-pyridinyl carbonodithioate Solvents: Acetonitrile
1.2 Reagents: Triethylamine
1.3 Solvents: Tetrahydrofuran
1.4 Solvents: Hexane , Ethyl acetate
1.2 Reagents: Triethylamine
1.3 Solvents: Tetrahydrofuran
1.4 Solvents: Hexane , Ethyl acetate
Referentie
- A convenient synthesis of N-methoxy-N-methylamides from carboxylic acids using S,S-di-2-pyridyl dithiocarbonate, Bulletin of the Korean Chemical Society, 2001, 22(4), 421-423
Productiemethode 15
Reactievoorwaarden
1.1 Reagents: Triethylamine , Propylphosphonic anhydride Solvents: Tetrahydrofuran , Ethyl acetate ; 10 min, 0 - 5 °C
1.2 0 - 5 °C; 80 min, 25 °C
1.2 0 - 5 °C; 80 min, 25 °C
Referentie
- A new strategy for accessing (S)-1-(furan-2-yl)pent-4-en-1-ol: a key precursor of Ipomoeassin family of compounds and C1-C15 domain of halichondrins, Tetrahedron Letters, 2016, 57(35), 3924-3928
Productiemethode 16
Reactievoorwaarden
1.1 Reagents: Potassium bicarbonate Solvents: 2-Methyltetrahydrofuran , Water ; 2 min, 0 °C; 0 °C → rt; 1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt
Referentie
- Highly efficient and environmentally benign preparation of Weinreb amides in the biphasic system 2-MeTHF/water, RSC Advances, 2013, 3(26), 10158-10162
Productiemethode 17
Reactievoorwaarden
1.1 Solvents: Chloroform ; rt → 0 °C
1.2 Reagents: Pyridine ; 0 °C; 15 min, 0 °C; overnight, 0 °C → rt
1.2 Reagents: Pyridine ; 0 °C; 15 min, 0 °C; overnight, 0 °C → rt
Referentie
- Method of making 2-furyl alkyl ketones, United States, , ,
Productiemethode 18
Reactievoorwaarden
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 10 min, 0 °C; overnight, rt
Referentie
- Direct Alkoxycarbonylation of Heteroarenes via Cu-Mediated Trichloromethylation and In Situ Alcoholysis, Organic Letters, 2020, 22(5), 2093-2098
Productiemethode 19
Reactievoorwaarden
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 12 h, 0 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
Referentie
- Palladium-Catalyzed Hydrocarbonylative Cyclization of 1,5-Dienes, Organic Letters, 2019, 21(16), 6333-6336
Productiemethode 20
Reactievoorwaarden
1.1 Reagents: Triethylamine , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 15 min, 0 °C; 0 °C → 22 °C; 6 h, 22 °C
1.2 Reagents: Citric acid Solvents: Water ; 22 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; pH 7 - 8, 22 °C
1.2 Reagents: Citric acid Solvents: Water ; 22 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; pH 7 - 8, 22 °C
Referentie
- Aluminum-Catalyzed Asymmetric Alkylations of Pyridyl-Substituted Alkynyl Ketones with Dialkylzinc Reagents, Journal of the American Chemical Society, 2008, 130(30), 9942-9951
N-Methoxy-N-methyl-2-furancarboxamide Raw materials
- N-Methoxy-N-methylcarbamoyl Chloride
- N,O-Dimethylhydroxylamine
- N,N',N''-phosphinetriyltris(N,O-dimethylhydroxylamine)
- Methyl 2-furoate
- N,O-Dimethylhydroxylamine hydrochloride
- 2-Furoic acid
N-Methoxy-N-methyl-2-furancarboxamide Preparation Products
N-Methoxy-N-methyl-2-furancarboxamide Leveranciers
Amadis Chemical Company Limited
Goudlid
(CAS:95091-92-2)N-Methoxy-N-methyl-2-furancarboxamide
Ordernummer:A845179
Voorraadstatus:in Stock
Hoeveelheid:1g/5g/25g
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Friday, 30 August 2024 07:05
Prijs ($):173.0/693.0/2770.0
E-mail:sales@amadischem.com
N-Methoxy-N-methyl-2-furancarboxamide Gerelateerde literatuur
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
95091-92-2 (N-Methoxy-N-methyl-2-furancarboxamide) Gerelateerde producten
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- 229007-98-1(2-Furancarboxamide, N-methoxy-N-methyl-5-(4-methylphenyl)-)
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Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:95091-92-2)N-Methoxy-N-methyl-2-furancarboxamide
Zuiverheid:99%/99%/99%
Hoeveelheid:1g/5g/25g
Prijs ($):173.0/693.0/2770.0